molecular formula C6H11F2N B15231529 1-(Difluoromethyl)cyclopentan-1-amine

1-(Difluoromethyl)cyclopentan-1-amine

Cat. No.: B15231529
M. Wt: 135.15 g/mol
InChI Key: NFURXEZDAFTNTF-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)cyclopentan-1-amine is a chemical compound with the molecular formula C₆H₁₁F₂N It is characterized by the presence of a difluoromethyl group attached to a cyclopentane ring, which is further bonded to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)cyclopentan-1-amine typically involves the introduction of a difluoromethyl group into a cyclopentane ring. One common method is the difluoromethylation of cyclopentanone followed by reductive amination. This process can be achieved using difluoromethylating agents such as chlorodifluoromethane (CHF₂Cl) in the presence of strong bases to generate the difluorocarbene intermediate, which then reacts with cyclopentanone to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow difluoromethylation protocols. These methods utilize reagents like fluoroform (CHF₃) to achieve high atom efficiency and scalability . The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluoromethyl ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into difluoromethyl alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of suitable catalysts.

Major Products Formed:

    Oxidation: Difluoromethyl ketones, carboxylic acids.

    Reduction: Difluoromethyl alcohols, amines.

    Substitution: Various substituted cyclopentane derivatives.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)cyclopentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, leading to modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(Trifluoromethyl)cyclopentan-1-amine: Contains a trifluoromethyl group instead of a difluoromethyl group.

    1-(Fluoromethyl)cyclopentan-1-amine: Contains a fluoromethyl group instead of a difluoromethyl group.

    Cyclopentanamine: Lacks the difluoromethyl group.

Uniqueness: 1-(Difluoromethyl)cyclopentan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications .

Properties

Molecular Formula

C6H11F2N

Molecular Weight

135.15 g/mol

IUPAC Name

1-(difluoromethyl)cyclopentan-1-amine

InChI

InChI=1S/C6H11F2N/c7-5(8)6(9)3-1-2-4-6/h5H,1-4,9H2

InChI Key

NFURXEZDAFTNTF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(F)F)N

Origin of Product

United States

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